2-(4-methoxyphenoxy)-N-(2-oxochromen-6-yl)acetamide
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Overview
Description
2-(4-methoxyphenoxy)-N-(2-oxochromen-6-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a methoxyphenoxy group and an oxochromenyl group attached to an acetamide backbone. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-(2-oxochromen-6-yl)acetamide typically involves the following steps:
Formation of the Intermediate: The initial step may involve the reaction of 4-methoxyphenol with an appropriate acylating agent to form 4-methoxyphenoxyacetyl chloride.
Coupling Reaction: The intermediate is then reacted with 2-oxochromen-6-ylamine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenoxy)-N-(2-oxochromen-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl group in the oxochromenyl moiety can be reduced to form alcohol derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N-(2-oxochromen-6-yl)acetamide involves its interaction with specific molecular targets. The methoxyphenoxy and oxochromenyl groups may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenoxy)-N-(2-oxochromen-6-yl)acetamide: can be compared with other acetamide derivatives and chromenyl compounds.
4-methoxyphenoxyacetamide: Lacks the oxochromenyl group.
N-(2-oxochromen-6-yl)acetamide: Lacks the methoxyphenoxy group.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-(2-oxochromen-6-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-22-14-4-6-15(7-5-14)23-11-17(20)19-13-3-8-16-12(10-13)2-9-18(21)24-16/h2-10H,11H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFWQKXBUBFPSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901325822 |
Source
|
Record name | 2-(4-methoxyphenoxy)-N-(2-oxochromen-6-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901325822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49821452 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
839690-73-2 |
Source
|
Record name | 2-(4-methoxyphenoxy)-N-(2-oxochromen-6-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901325822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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